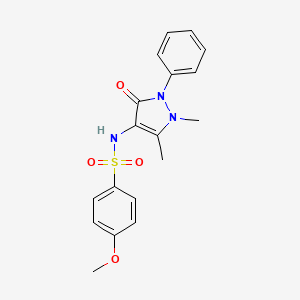

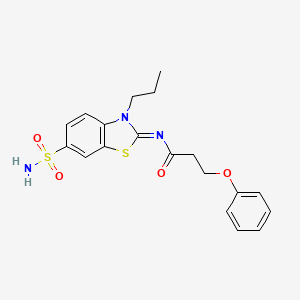

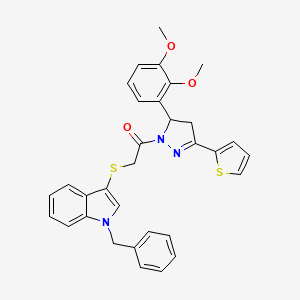

3-phenoxy-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) introduces a zinc phthalocyanine substituted with benzothiazole-derived Schiff base groups, characterized by good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These properties make it an excellent candidate for Type II photosensitizers in treating cancer through photodynamic therapy, exploiting its ability to generate singlet oxygen upon light irradiation (Pişkin, Canpolat, & Öztürk, 2020).

Luminescence and White Light Emission

Lu et al. (2017) discussed the luminescent properties of three benzothiazole derivatives that exhibit distinct emission colors under UV light. These compounds, when embedded in a polymer matrix, can produce white light, offering a simple approach to developing white-light-emitting devices for lighting and display technologies (Lu, Hu, Wang, Guo, & Yang, 2017).

Fluorescent Probing and Sensing

Geng et al. (2015) developed a ratiometric fluorescent probe based on benzothiazole for detecting sulfite in living cells. This probe utilizes an excited-state intramolecular proton transfer (ESIPT) process, indicative of its potential in biological and environmental sensing applications (Geng, Yang, Zhong, Li, & Li, 2015).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their effect as corrosion inhibitors for carbon steel in acidic solutions. These compounds showed significant inhibition efficiency, indicating their potential in protecting metals from corrosion, particularly in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Analytical and Environmental Applications

Chen et al. (2012) developed a benzothiazole-based ratiometric fluorescent probe for the selective detection of sulfite anions, demonstrating its utility in environmental monitoring and food safety analysis (Chen, Hou, Wang, & Song, 2012).

properties

IUPAC Name |

3-phenoxy-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-2-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-12-26-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3,(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKBTQHFLZHOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)